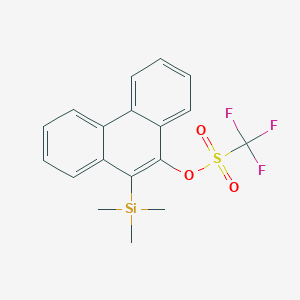
10-Trimethylsilyl-9-phenanthryl triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Trimethylsilyl-9-phenanthryl triflate (TMPT) is a silylating reagent that has become increasingly important in the field of synthetic organic chemistry due to its ability to efficiently and selectively silylate a wide range of substrates. TMPT is a versatile reagent that has been used in a variety of applications including the synthesis of complex molecules, the synthesis of biologically active compounds, and the synthesis of organometallic compounds. TMPT has also been used in the synthesis of a wide range of pharmaceuticals, pesticides, and other compounds.
Wissenschaftliche Forschungsanwendungen
10-Trimethylsilyl-9-phenanthryl triflate has been used in a variety of scientific research applications, such as the synthesis of complex molecules, the synthesis of biologically active compounds, and the synthesis of organometallic compounds. 10-Trimethylsilyl-9-phenanthryl triflate has also been used in the synthesis of a wide range of pharmaceuticals, pesticides, and other compounds. In addition, 10-Trimethylsilyl-9-phenanthryl triflate has been used in the synthesis of a wide range of organometallic compounds for use in catalysis and in the development of new materials.
Wirkmechanismus
10-Trimethylsilyl-9-phenanthryl triflate is a silylating reagent that works by forming a silyl ether bond between the trimethylsilyl group and the substrate. The silyl ether bond is formed by the reaction of the trimethylsilyl group with the substrate, which is typically an alcohol, aldehyde, or ketone. The silyl ether bond is very stable and can be used to selectively silylate a wide range of substrates.
Biochemical and Physiological Effects
10-Trimethylsilyl-9-phenanthryl triflate has been used in a variety of biochemical and physiological studies, such as the synthesis of complex molecules, the synthesis of biologically active compounds, and the synthesis of organometallic compounds. 10-Trimethylsilyl-9-phenanthryl triflate has also been used in the synthesis of a wide range of pharmaceuticals, pesticides, and other compounds. In addition, 10-Trimethylsilyl-9-phenanthryl triflate has been used in the synthesis of a wide range of organometallic compounds for use in catalysis and in the development of new materials.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 10-Trimethylsilyl-9-phenanthryl triflate in laboratory experiments has several advantages. 10-Trimethylsilyl-9-phenanthryl triflate is a versatile reagent that can be used to efficiently and selectively silylate a wide range of substrates. In addition, 10-Trimethylsilyl-9-phenanthryl triflate is a relatively inexpensive reagent and can be readily synthesized from readily available starting materials. Furthermore, the reaction of 10-Trimethylsilyl-9-phenanthryl triflate is typically complete within a few hours and yields a pure product.
However, there are some limitations to the use of 10-Trimethylsilyl-9-phenanthryl triflate in laboratory experiments. The reaction of 10-Trimethylsilyl-9-phenanthryl triflate is typically carried out in an inert atmosphere and at room temperature, which can be difficult to achieve in some laboratory settings. In addition, the reaction of 10-Trimethylsilyl-9-phenanthryl triflate is typically carried out in the presence of a base, such as pyridine or triethylamine, which can be hazardous to handle and may require special safety precautions.
Zukünftige Richtungen
The use of 10-Trimethylsilyl-9-phenanthryl triflate in scientific research is likely to continue to grow in the future, as new applications are developed and new compounds are synthesized. In particular, 10-Trimethylsilyl-9-phenanthryl triflate can be used to develop new catalysts and materials for use in catalysis, as well as to synthesize a wide range of pharmaceuticals, pesticides, and other compounds. In addition, 10-Trimethylsilyl-9-phenanthryl triflate can be used to synthesize a wide range of organometallic compounds for use in catalysis and in the development of new materials. Furthermore, 10-Trimethylsilyl-9-phenanthryl triflate can be used to develop new methods for the synthesis of complex molecules, the synthesis of biologically active compounds, and the synthesis of organometallic compounds. Finally, 10-Trimethylsilyl-9-phenanthryl triflate can be used to develop new methods for the synthesis of a wide range of pharmaceuticals, pesticides, and other compounds.
Synthesemethoden
10-Trimethylsilyl-9-phenanthryl triflate is synthesized from the reaction of trimethylsilyl chloride and 9-phenanthryl triflate in anhydrous conditions. The reaction is carried out in an inert atmosphere and at room temperature. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the reaction. The reaction is typically complete within a few hours and yields a pure product.
Eigenschaften
IUPAC Name |
(10-trimethylsilylphenanthren-9-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O3SSi/c1-26(2,3)17-15-11-7-5-9-13(15)12-8-4-6-10-14(12)16(17)24-25(22,23)18(19,20)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVIZTYWQCFBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C2=CC=CC=C2C3=CC=CC=C31)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)
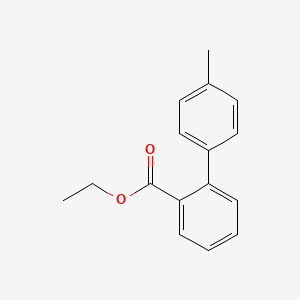
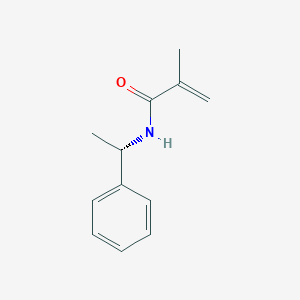
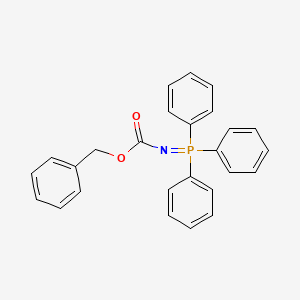
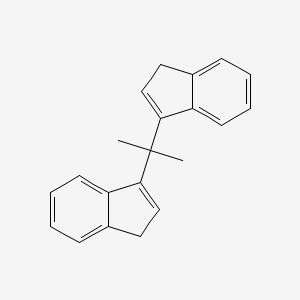

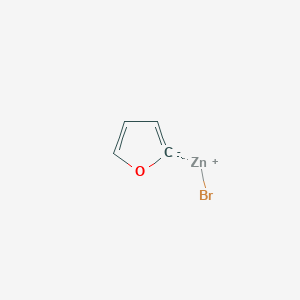
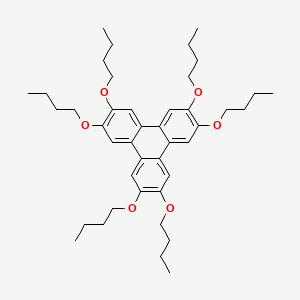
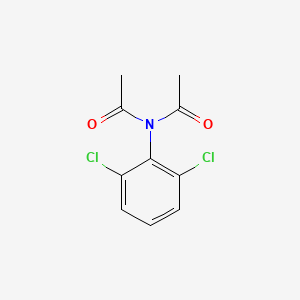



![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)
